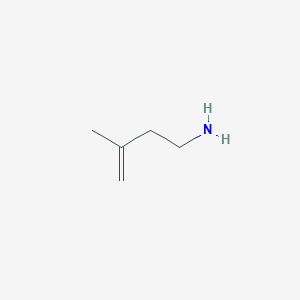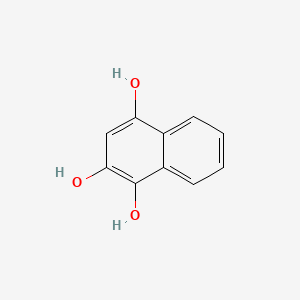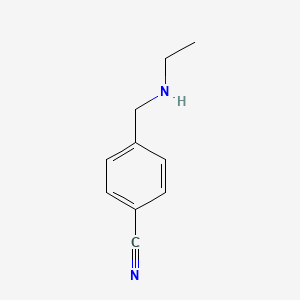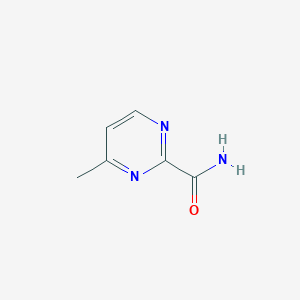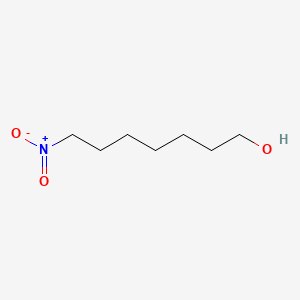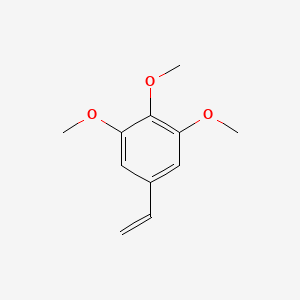
3,4,5-Trimethoxystyrene
説明
3,4,5-Trimethoxystyrene is a chemical compound with the linear formula C11H13NO5 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. The reversible addition–fragmentation chain transfer polymerization of this compound using cyanomethyl dodecyl trithiocarbonate as the chain transfer agent has been used to produce well-defined polymers .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO5 . The average mass is 239.225 Da and the monoisotopic mass is 239.079376 Da .
科学的研究の応用
Antioxidant and Adsorption Properties
Polyphenols, including those containing 3,4,5-trimethoxystyrene, have been studied for their antioxidant activity and adsorption capabilities on various substrates. Researchers have synthesized gallol-functionalized polymers via the polymerization of this compound, demonstrating greater antioxidant activities than some other polymers (Zhan, Ejima, & Yoshie, 2016).
Polymerization Studies
The anionic polymerization of this compound has been explored, contributing to the development of novel functional polymers for various applications. This research has provided insights into the initiation and propagation reactions of such monomers (Takano, Meguro, Kazama, & Isono, 1998).
Dimerization Reactions
Studies have investigated the dimerization of methoxystyrenes, including this compound, in the presence of cerium(IV) ammonium nitrate. This research contributes to the understanding of the chemical behavior of methoxystyrenes and their potential applications in synthesis (Nair, Sheeba, Panicker, George, Rajan, Balagopal, Vairamani, & Prabhakar, 1997).
Insecticidal Activity
This compound extracted from Pachypodanthium staudtii has been found to have insecticidal properties against stored product pests, indicating its potential use in pest management (Koona & Bouda, 2004).
Polymer Synthesis and Modification
Research on styrene derivatives, including those with this compound, has contributed to the development of novel methods for synthesizing and modifying polymers. These studies have implications for creating materials with specific properties (Mallakpour & Butler, 1989).
Surface Neutralization in Polymer Films
Studies have used polymers including this compound to understand the effects of surface neutralization in thin films of diblock copolymers. This research is significant in the field of materials science, particularly in understanding and manipulating the properties of polymer surfaces (Kim, Bates, Thio, Cushen, Ellison, Willson, & Bates, 2013).
作用機序
Target of Action
The primary targets of 3,4,5-Trimethoxystyrene (3,4,5-TMS) are the insulin receptor substrate (IRS)-1 and IRS-2 , which play a crucial role in the insulin signaling pathway . The compound also targets the nuclear factor erythroid 2-related factor 2 (Nrf2) , a key player in the oxidative stress response .
Mode of Action
3,4,5-TMS interacts with its targets by inhibiting the phosphorylation of IRS-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . This restores the insulin signaling pathway in diabetes. Additionally, 3,4,5-TMS upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 . It also increases the protein levels of Nrf2, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby suppressing oxidative stress .
Biochemical Pathways
The compound affects the insulin and Nrf2 signaling pathways . By activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, it ameliorates insulin sensitivity and glucose tolerance . It also enhances the capability of glycogen synthesis and glucose consumption in insulin-resistant cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-TMS are not well-studied, it’s known that the compound does not reduce the cell viability of insulin-resistant HepG2 cells at concentrations of 0.5 and 1 μM . This suggests that the compound may have good bioavailability and low toxicity.
Result of Action
The molecular and cellular effects of 3,4,5-TMS action include the amelioration of hepatic insulin resistance both in vitro and in vivo . This is accomplished by the activation of the insulin signaling pathway and the suppression of oxidative stress .
Action Environment
The action, efficacy, and stability of 3,4,5-TMS can be influenced by various environmental factors. It’s worth noting that the compound has been shown to exhibit its effects under conditions of high glucose and dexamethasone, which induce insulin resistance .
生化学分析
Biochemical Properties
3,4,5-Trimethoxystyrene plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress pathways, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). These interactions are crucial for its antioxidant properties, as this compound can upregulate the expression of these enzymes, thereby enhancing the cellular defense mechanisms against oxidative damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is essential for cell survival and metabolism. Additionally, it can inhibit the phosphorylation of insulin receptor substrate (IRS)-1, thereby restoring insulin signaling in diabetic models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the colchicine binding site (CBS) of αβ-tubulin dimers, leading to microtubule destabilization. This interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl fragment of this compound and the CBS. The binding of this compound at the CBS results in the inhibition of microtubule polymerization, which is a critical process in cell division and cancer therapeutics .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. This compound has been observed to maintain its stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can exert sustained effects on cellular function, particularly in terms of its antioxidant properties and its ability to modulate cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and glucose metabolism in diabetic models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and oxidative stress. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and glucose metabolism. This compound interacts with enzymes such as glycogen synthase kinase 3 beta (GSK3β) and nuclear factor erythroid 2-related factor 2 (Nrf2), which play key roles in regulating metabolic flux and maintaining cellular homeostasis. The modulation of these pathways by this compound can lead to significant changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion, and it can also interact with specific binding proteins that facilitate its localization within certain cellular compartments. The distribution of this compound within tissues is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. This localization is facilitated by its hydrophobic properties and its ability to interact with specific targeting signals. The presence of this compound in these compartments can influence its activity and function, particularly in terms of its interactions with enzymes involved in oxidative stress and metabolic pathways .
特性
IUPAC Name |
5-ethenyl-1,2,3-trimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJPQQGEMWGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471688 | |
| Record name | 3,4,5-trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13400-02-7 | |
| Record name | 3,4,5-trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethenyl-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
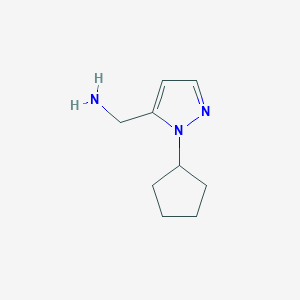

![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)
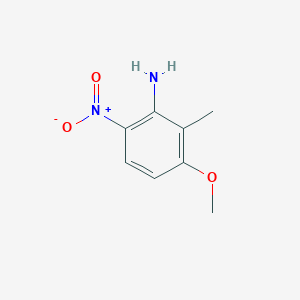
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)

